2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(chlorosulfonylmethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVVUPKCIHPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Chlorosulfonation of Methylphenylacetic Acid Derivatives
One of the most detailed methods involves the following steps:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting from o-chloroacetophenone and para-chlorophenol, sodium hydroxide, copper powder, nitrogen atmosphere, 10 hours heating | Formation of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediate | High yield, no purification needed |
| 2 | Reaction of above intermediate with sublimed sulfur powder and morpholine quinoline, reflux 5 hours | Formation of sulfonyl intermediate | Stable intermediate for further reaction |
| 3 | Treatment with concentrated hydrochloric acid and glacial acetic acid, reflux 18 hours, followed by vacuum distillation | Hydrolysis and acidification to obtain 2-(2-(4-chlorophenyl)phenyl)acetic acid | Crude solid isolated |
| 4 | Purification using ethyl acetate, sherwood oil extraction, sodium bicarbonate treatment, and drying | Isolation of pure 2-(2-(4-chlorophenyl)phenyl)acetic acid | Final pure compound obtained with high purity |
This method reduces reaction severity and improves yield compared to older routes, emphasizing the importance of controlled atmosphere and stepwise purification.
Oxidation of o-Methylphenyl Ketones Followed by Chlorosulfonation
Another approach involves:
- Oxidation of o-methylphenyl ethyl ketone derivatives using potassium permanganate in alkaline aqueous solution with phase-transfer catalysts such as tetrabutylammonium bromide.
- Subsequent acidification and extraction steps yield carboxylic acid intermediates.
- Chlorosulfonylation is then performed on the methyl group adjacent to the aromatic ring.
Key parameters include:
| Parameter | Range/Details |
|---|---|
| Temperature | 0–40 °C during oxidation |
| Alkali Used | Sodium hydroxide, potassium hydroxide, or equivalents |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide, 4-butyl ammonium hydrogen sulfate, etc. |
| Oxidant | Potassium permanganate, 1–5 equivalents |
| Reaction Time | 1–24 hours depending on temperature |
This method achieves yields up to 85% for the carboxylic acid intermediate, which is a precursor to the chlorosulfonyl derivative.
Chlorosulfonylation via Sulfonyl Chloride Intermediates
A common route for introducing the chlorosulfonyl group involves:
- Preparation of sulfonyl chlorides by reacting the corresponding acids with thionyl chloride in dichloromethane (DCM).
- Friedel–Crafts acylation of sulfonyl chlorides with aromatic compounds to form sulfonylated intermediates.
- Reduction and dehydration steps to finalize the chlorosulfonyl functionalization.
This approach is exemplified in the synthesis of ethyl 2-(chlorosulfonyl)acetate and related compounds, where:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Acid chlorination | Thionyl chloride in DCM | Forms acid chloride intermediate |
| Friedel–Crafts acylation | Aromatic substrate, Lewis acid catalyst | Introduces sulfonyl group onto aromatic ring |
| Reduction | Sodium borohydride | Converts ketone to alcohol intermediate |
| Dehydration | p-Toluenesulfonic acid | Finalizes chlorosulfonyl group formation |
This route offers moderate to good yields and allows for structural diversity in the aromatic ring substituents.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed coupling and sulfonation | o-Chloroacetophenone, chlorophenol, copper powder, sulfur powder, HCl, acetic acid | Nitrogen atmosphere, reflux, 10–18 hours | High (up to 85%) | Mild conditions, high purity | Multi-step, requires careful purification |
| Oxidation with KMnO4 and phase-transfer catalysts | o-Methylphenyl ketone, KMnO4, NaOH, tetrabutylammonium bromide | 0–40 °C, 1–24 hours | 75–85% | Simple reagents, scalable | Requires careful temperature control |
| Acid chlorination and Friedel–Crafts acylation | Thionyl chloride, aromatic substrates, Lewis acid | Room temperature to reflux | Moderate | Versatile for derivatives | Multi-step, moderate yields |
Research Findings and Optimization Notes
- Use of nitrogen atmosphere and copper powder significantly improves coupling efficiency and yield in the first method.
- Phase-transfer catalysts enhance the oxidation step's efficiency and selectivity in the second method.
- Controlled temperature and slow addition of oxidants or chlorinating agents prevent side reactions and degradation.
- Purification steps involving solvent extraction, acid-base washes, and recrystallization are crucial for obtaining high-purity final products.
- The choice of solvent (e.g., ethyl acetate, dichloromethane) and reaction time directly affect the yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Chlorosulfonyl phenyl acetic acid has been studied for its anti-inflammatory effects. Research indicates that derivatives of this compound exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that specific analogs could reduce inflammation in animal models, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
1.2 Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains, including resistant strains. In vitro studies revealed that chlorosulfonyl phenyl acetic acid derivatives possess significant antibacterial activity, making them candidates for developing new antibiotics .
1.3 Anticancer Research
Recent investigations have explored the cytotoxic effects of chlorosulfonyl phenyl acetic acid on cancer cell lines. The compound has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Chemical Synthesis
2.1 Synthesis of Sulfonamide Derivatives
Chlorosulfonyl phenyl acetic acid serves as a key intermediate in synthesizing sulfonamide drugs. The sulfonyl group enables the formation of various sulfonamides through nucleophilic substitution reactions. This application is particularly relevant in developing new pharmaceuticals with enhanced efficacy and reduced side effects .
2.2 Polymer Chemistry
In materials science, chlorosulfonyl phenyl acetic acid is utilized in synthesizing functional polymers. Its reactive sulfonyl group can be incorporated into polymer backbones, leading to materials with improved properties such as increased thermal stability and chemical resistance .
Agricultural Applications
3.1 Herbicides and Pesticides
Research has indicated that chlorosulfonyl phenyl acetic acid derivatives can be developed into effective herbicides and pesticides. The compound's ability to inhibit specific enzymatic pathways in plants suggests its potential use in agricultural chemistry to enhance crop protection strategies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory Effects | Demonstrated significant COX inhibition in animal models, suggesting therapeutic potential for arthritis treatment. |
| Study B | Antimicrobial Activity | Showed effectiveness against resistant bacterial strains, indicating a pathway for new antibiotic development. |
| Study C | Anticancer Properties | Revealed selective toxicity towards cancer cells, highlighting potential for chemotherapeutic applications. |
| Study D | Sulfonamide Synthesis | Established a synthetic route for new sulfonamide drugs using chlorosulfonyl phenyl acetic acid as an intermediate. |
| Study E | Polymer Applications | Developed functional polymers with enhanced properties through incorporation of the compound into polymer backbones. |
Mechanism of Action
The mechanism of action of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Electronic Properties
The chlorosulfonyl group distinguishes 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid from other phenylacetic acid derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Acidity: The chlorosulfonyl group lowers the pKa of the carboxylic acid compared to phenylacetic acid (pKa ~4.3) due to its electron-withdrawing nature. This effect is more pronounced than halogen substituents (e.g., 2-Cl: pKa ~3.1) .
- Reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), a feature absent in halogen- or nitro-substituted analogs .
Spectroscopic and Computational Insights
- FT-IR/NMR: The chlorosulfonyl group would show distinct S=O stretching (~1350–1160 cm⁻¹) and C-Cl peaks (~550–600 cm⁻¹) in IR spectra. NMR would reveal deshielded aromatic protons due to the electron-withdrawing substituent .
- DFT Studies: Halogen-substituted analogs (e.g., 2-Cl) show reduced HOMO-LUMO gaps and increased electrophilicity compared to phenylacetic acid, suggesting similar trends for the sulfonyl derivative .
Biological Activity
2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid, also referred to as chlorosulfonyl phenylacetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound possesses a chlorosulfonyl group, which is known for its reactivity. This feature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO₃S |
| Molecular Weight | 232.68 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorosulfonyl group can form covalent bonds with nucleophiles, potentially leading to inhibition of specific enzymatic activities or modulation of cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes through covalent modification, affecting metabolic pathways.
- Cellular Signaling : It could influence signaling pathways by modifying proteins involved in cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities, including anticancer properties and potential anti-inflammatory effects.
Anticancer Activity
A study evaluated the anticancer potential of similar sulfonamide compounds against a range of cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results:
- In Vitro Studies : Compounds with similar structures were tested against human cancer cell lines (e.g., DU145 for prostate cancer and K562 for leukemia) showing varying degrees of cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | DU145 | 15 |
| Compound B | K562 | 20 |
| This compound | TBD |
Anti-inflammatory Effects
The chlorosulfonyl moiety may also contribute to anti-inflammatory properties by modulating cytokine release or inhibiting inflammatory mediators. While direct studies on this specific compound are scarce, analogous compounds have demonstrated similar effects in preclinical models.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chlorosulfonyl compounds. Modifications to the phenyl ring or the acetic acid moiety can significantly alter potency and selectivity.
Key Observations:
- Substituent Effects : The presence of electron-withdrawing groups enhances reactivity and potential biological activity.
- Positioning of Functional Groups : The location of substituents on the aromatic ring influences interaction with biological targets.
Case Studies
- Anticancer Screening : A comprehensive screening using the National Cancer Institute's protocol involved testing various sulfonamide derivatives against multiple cancer types. Results indicated that modifications to the aromatic system could enhance activity against specific tumor types.
- Inflammation Models : In animal models, related sulfonamide compounds showed decreased levels of pro-inflammatory cytokines when administered in acute inflammation assays.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid, and how can reaction yields be optimized?
The synthesis of this compound typically involves multi-step functionalization of phenylacetic acid derivatives. A key approach is the chlorosulfonation of precursor molecules, such as 2-(2-methylphenyl)acetic acid, using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions. Optimization factors include:
- Catalyst selection : Use of anhydrous sodium acetate to stabilize intermediates (e.g., in three-component reactions) .
- Reaction time and temperature : Prolonged heating (>12 hours at 60–80°C) may degrade sensitive chlorosulfonyl groups, necessitating precise thermal control .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity (>95%) .
Advanced: How does the chlorosulfonyl moiety influence the reactivity of phenylacetic acid derivatives in medicinal chemistry applications?
The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, enabling nucleophilic substitution reactions for derivatization. This group is pivotal in:
- Drug design : Facilitating covalent binding to biological targets (e.g., enzyme active sites) via sulfonamide or sulfonate ester formation. Derivatives like Diclofenac (a phenylacetic acid analog) exploit halogenation for bioactivity .
- Metabolic stability : The electron-withdrawing nature of -SO₂Cl reduces oxidative metabolism, prolonging half-life in vivo .
Methodologically, kinetic studies (e.g., HPLC monitoring of reaction intermediates) and computational docking (using tools like AutoDock Vina) validate these effects .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.5–4.0 ppm) .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 279.66) and detects impurities .
- FT-IR : Peaks at 1170 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to:
- Binding affinity : Predict interactions with targets like cyclooxygenase-2 (COX-2) using software such as Schrödinger Suite .
- Solubility and logP : COSMO-RS models estimate physicochemical properties critical for drug-likeness .
These methods reduce experimental trial-and-error, as demonstrated in studies of NSAID derivatives .
Basic: What safety protocols are essential when handling chlorosulfonyl-containing compounds in laboratory settings?
Critical precautions include:
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., HCl gas released during synthesis) .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles mitigate skin/eye contact risks.
- Storage : Keep compounds at 2–8°C in airtight containers to avoid moisture-induced decomposition .
Advanced: How can researchers resolve discrepancies in reported synthetic yields for chlorosulfonyl-phenylacetic acid derivatives?
Contradictions in yield data often arise from:
- Catalyst variability : Transition metal catalysts (e.g., Pd/C) may introduce batch-dependent impurities. Reproducibility requires standardized catalyst sources .
- Reaction scaling : Microscale reactions (<1 mmol) may overestimate yields due to inefficient heat transfer. Pilot-scale validation (10–100 mmol) is recommended .
Statistical tools like Design of Experiments (DoE) optimize parameters systematically .
Basic: What are the industrial and environmental implications of synthesizing chlorosulfonyl-phenylacetic acid derivatives?
While traditional methods use hazardous reagents (e.g., SOCl₂), greener alternatives include:
- Biocatalysis : Engineered enzymes (e.g., P450 monooxygenases) enable selective sulfonation with reduced waste .
- Solvent substitution : Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves safety profiles .
Life-cycle assessments (LCAs) quantify environmental impacts, guiding sustainable practices .
Advanced: What strategies enhance the stability of this compound under storage and reaction conditions?
Stability challenges arise from hydrolysis and thermal decomposition. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
